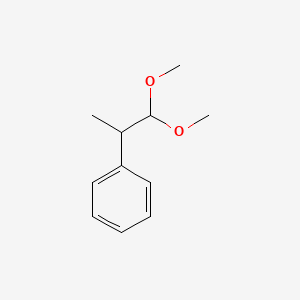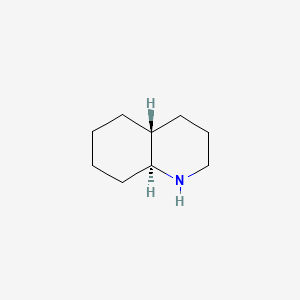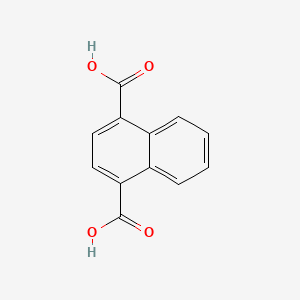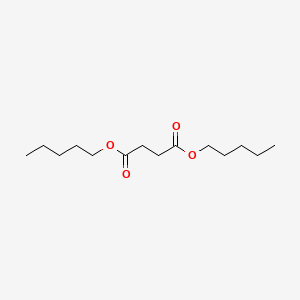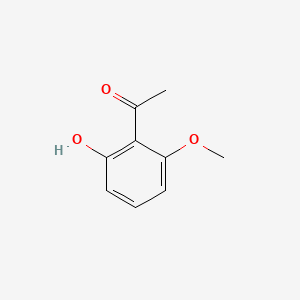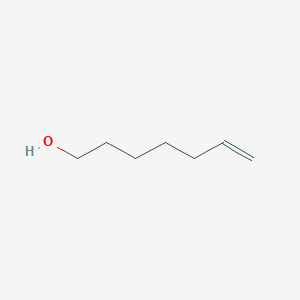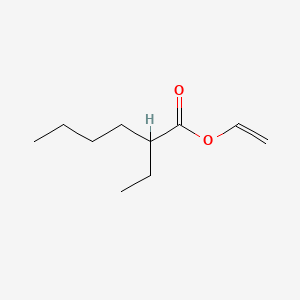
Vinyl 2-ethylhexanoate
Übersicht
Beschreibung
Vinyl 2-ethylhexanoate is a reactive vinyl ester with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . It is a liquid compound known for its high reactivity and is commonly used in the production of polymers for industrial paints, coatings, and adhesives . This compound is particularly valued for its ability to copolymerize with other vinyl and alkene monomers, making it a versatile component in various industrial applications .
Wissenschaftliche Forschungsanwendungen
Vinyl 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Safety and Hazards
Wirkmechanismus
Target of Action
Vinyl 2-ethylhexanoate is a reactive vinyl ester . Its primary targets are other vinyl/alkene type monomers, including styrenics, methyacrylates, crotonates, maleates etc . These targets play a crucial role in the formation of polymers for industrial paints and coatings .
Mode of Action
This compound interacts with its targets through a process called copolymerisation . This interaction results in the formation of polymers that are used in various industrial applications .
Biochemical Pathways
It is known that the compound plays a role in the formation of polymers for industrial paints and coatings . These polymers can have downstream effects on the properties of the materials they are applied to, such as anti-corrosion paints, wood coatings, and varnishes .
Pharmacokinetics
It is known that the compound has a molecular weight of 1702487 , which can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of polymers . These polymers are used in industrial paints and coatings, which can have various effects depending on the specific application .
Biochemische Analyse
Biochemical Properties
It is known to be a reactive vinyl ester, suggesting that it may participate in biochemical reactions involving polymerization .
Cellular Effects
Given its reactivity, it may interact with various cellular components and potentially influence cell function .
Molecular Mechanism
Its reactivity suggests that it may bind to biomolecules and influence their function, potentially through mechanisms such as enzyme inhibition or activation .
Vorbereitungsmethoden
Vinyl 2-ethylhexanoate can be synthesized through a transvinylation process, which involves the reaction of vinyl acetate with 2-ethylhexanoic acid . This method is preferred due to its versatility, although it may not be as economical as other methods . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous processing to meet the demand for this compound in various applications .
Analyse Chemischer Reaktionen
Vinyl 2-ethylhexanoate undergoes several types of chemical reactions, including:
Polymerization: It readily copolymerizes with other vinyl and alkene monomers, such as styrenics, methacrylates, crotonates, and maleates. This reaction is typically initiated by free radicals and can be carried out under various conditions depending on the desired polymer properties.
Addition Reactions: The vinyl group in this compound can participate in addition reactions with various reagents, leading to the formation of different products depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Vinyl 2-ethylhexanoate is unique in its ability to copolymerize with a wide range of monomers, making it highly versatile in various applications . Similar compounds include:
Vinyl acetate: Used in the production of polyvinyl acetate and polyvinyl alcohol, but lacks the hydrophobic properties of this compound.
Vinyl pivalate: Another vinyl ester used in polymer synthesis, but with different reactivity and properties compared to this compound.
Vinyl methacrylate: Used in the production of acrylic polymers, offering different mechanical and thermal properties.
This compound stands out due to its unique combination of reactivity, hydrophobicity, and compatibility with a wide range of monomers, making it a valuable compound in various industrial and research applications .
Eigenschaften
IUPAC Name |
ethenyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-7-8-9(5-2)10(11)12-6-3/h6,9H,3-5,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZOHMCHDADGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052633 | |
| Record name | Ethenyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-04-2 | |
| Record name | Vinyl 2-ethylhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinyl 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VINYL 2-ETHYLHEXANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 2-ethyl-, ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethenyl 2-ethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyl 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL 2-ETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QLD4A946M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



